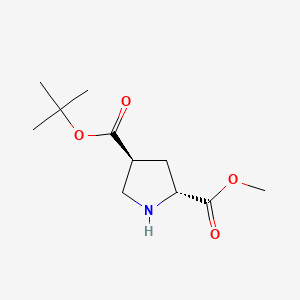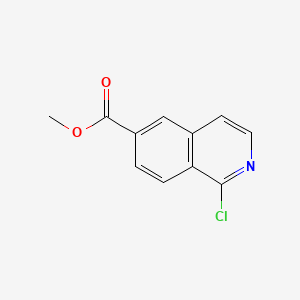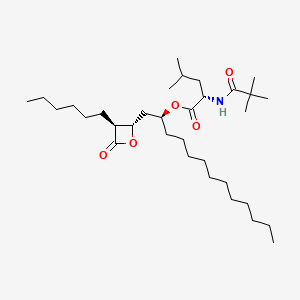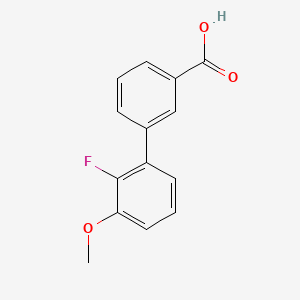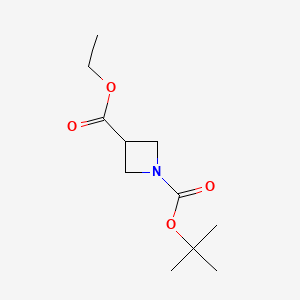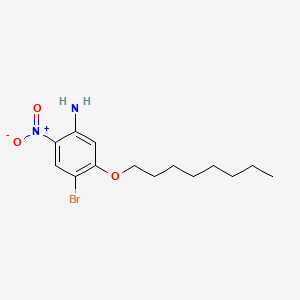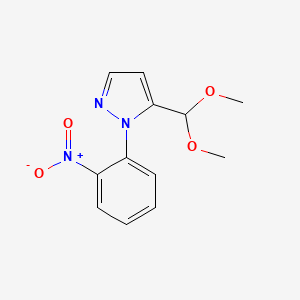
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been found to modulate the immune system, leading to its anti-inflammatory and analgesic effects. In addition, it has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and analgesic effects. However, the compound has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine. These include:
1. Further studies to elucidate the mechanism of action of the compound and its effects on different cell types and tissues.
2. Development of new synthetic methods for the compound that can improve its yield and purity.
3. Studies to investigate the potential applications of the compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
4. Development of new formulations and delivery methods for the compound to improve its solubility and bioavailability.
5. Studies to investigate the potential toxicity of the compound at different concentrations and in different cell types.
Conclusion
This compound is a chemical compound that has potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects, among others. The compound has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. However, there are several future directions for the research and development of this compound, including further studies to elucidate its mechanism of action and potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine involves the reaction of 5-fluoropyridin-3-ylsulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)-n-methylmethanamine has been found to exhibit potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-13-5-9-2-3-15(8-9)18(16,17)11-4-10(12)6-14-7-11/h4,6-7,9,13H,2-3,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXZCHQQOWCAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

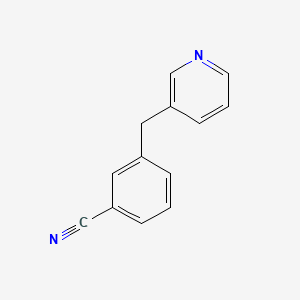
![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)

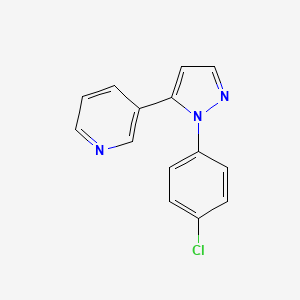
![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
